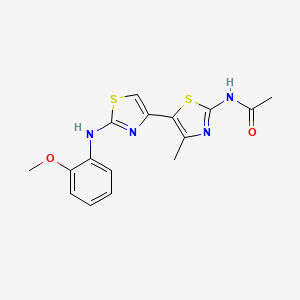

JNJ0966

描述

JNJ0966 是一种高度选择性的基质金属蛋白酶-9 (MMP-9) 酶原激活抑制剂。 它以其抑制前MMP-9 转换为其活性形式的能力而闻名,而不会直接影响 MMP-9 的酶活性 。这种化合物在各种科学研究应用中显示出潜力,特别是在医药和生物学领域。

准备方法

合成路线和反应条件

JNJ0966 的合成涉及 N-[2-[(2-甲氧基苯基)氨基]-4'-甲基[4,5'-联噻唑]-2'-基]乙酰胺的制备。合成路线通常包括以下步骤:

联噻唑核的形成: 这涉及在特定条件下使 2-氨基噻唑与 2-溴-4'-甲基噻唑反应以形成联噻唑核。

甲氧基苯基基团的连接: 甲氧基苯基基团通过亲核取代反应引入。

乙酰化: 最后一步涉及胺基的乙酰化,以形成所需的化合物.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常以固体形式生产,可以溶解在二甲基亚砜 (DMSO) 中,用于各种应用 .

化学反应分析

反应类型

JNJ0966 主要经历以下类型的反应:

前MMP-9 激活的抑制: This compound 选择性地抑制前MMP-9 转换为其活性形式.

与结构口袋的相互作用: 该化合物与 MMP-9 酶原裂解位点附近的结构口袋相互作用,阻止其激活.

常用试剂和条件

试剂: this compound 的合成和反应中使用的常用试剂包括 2-氨基噻唑、2-溴-4'-甲基噻唑和乙酰氯。

主要产物

This compound 参与的反应形成的主要产物是 MMP-9 活性形式的抑制,它在各种病理过程中起着至关重要的作用 .

科学研究应用

JNJ0966 具有广泛的科学研究应用,包括:

作用机制

JNJ0966 通过选择性地抑制前MMP-9 转换为其活性形式来发挥其作用。 它与 MMP-9 酶原裂解位点附近的结构口袋结合,阻止前MMP-9 转换为活性 MMP-9 。 这种抑制降低了 MMP-9 的酶活性,MMP-9 参与各种病理过程,如炎症、癌症和纤维化 .

相似化合物的比较

类似化合物

GS-5745: 另一种 MMP-9 的选择性抑制剂,用于治疗溃疡性结肠炎和胃癌.

SB-3CT: MMP-2 和 MMP-9 的选择性抑制剂,用于研究癌症和神经退行性疾病.

JNJ0966 的独特性

This compound 在高度选择性地抑制 MMP-9 酶原激活方面是独一无二的。 与其他抑制剂不同,它不影响其他 MMP(如 MMP-1、MMP-2、MMP-3 和 MMP-14)的酶活性 。 这种选择性使其成为研究 MMP-9 在各种生物过程和疾病中的特定作用的宝贵工具 .

属性

IUPAC Name |

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADCDCMLLGDCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

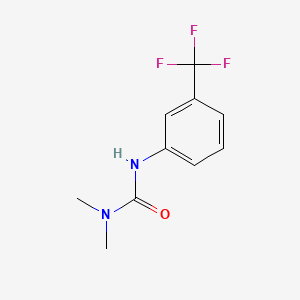

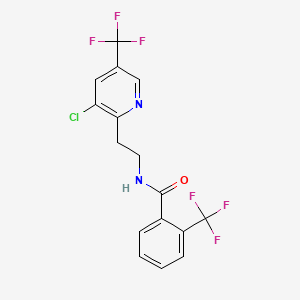

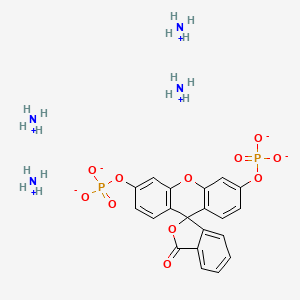

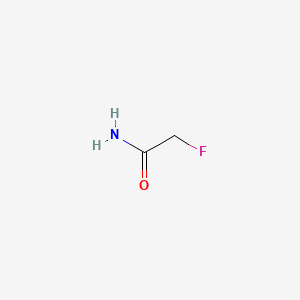

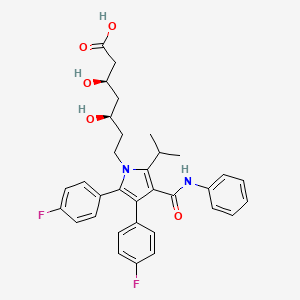

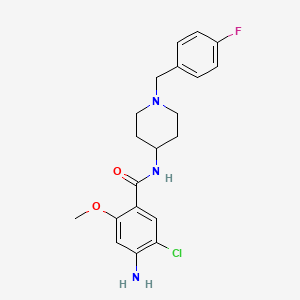

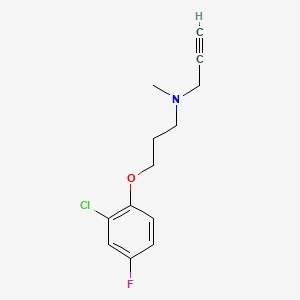

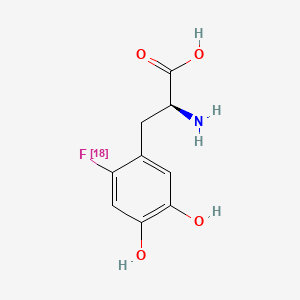

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of JNJ0966?

A1: this compound is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, this compound binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []

Q2: How does this compound's selectivity for MMP-9 benefit its potential therapeutic applications?

A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] this compound demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.

Q3: What are the downstream effects of MMP-9 inhibition by this compound in a disease model?

A3: Studies using this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.

Q4: Beyond EAE, what other disease models have shown this compound to be effective?

A4: Research shows this compound inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for this compound in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.

Q5: How does this compound impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?

A5: Studies utilizing this compound in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests this compound could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.

Q6: Could this compound be used in conjunction with existing stroke therapies?

A6: Research suggests that this compound, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that this compound attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for this compound to expand the treatment window for rt-PA and improve its safety profile in stroke patients.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。